molecular formula C20H24BClN2O3 B2529310 1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874298-88-1

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B2529310
CAS No.: 874298-88-1
M. Wt: 386.68
InChI Key: CYCUGWYASZIAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H24BClN2O3 and its molecular weight is 386.68. The purity is usually 95%.
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Scientific Research Applications

Urea Biosensors

Urea biosensors have been developed to detect and quantify urea concentration in various fields such as healthcare, fisheries, dairy, food preservation, and agriculture. These sensors use the enzyme urease as a bioreceptor element, with advancements in material science enabling enhanced performance through the use of nanoparticles and conducting polymers for enzyme immobilization. Such biosensors are critical for diagnosing diseases, ensuring food safety, and monitoring environmental health (Botewad et al., 2021).

Urease Inhibitors

Urease inhibitors are explored as potential drugs for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects have driven research towards exploring other urease inhibitors, including herbal extracts, as alternative therapies (Kosikowska & Berlicki, 2011).

Urea in Agriculture

In agriculture, urea is widely used as a nitrogen fertilizer . Research has focused on understanding the mechanisms of urea metabolism in ruminants, its regulation by rumen bacterial urease, and strategies to improve the efficiency of urea utilization in ruminant diets. This has implications for developing new strategies to enhance the nutritional value and environmental impact of ruminant feed (Jin et al., 2018).

Drug Design

Ureas are important in drug design , serving as a functional group to make drug-target interactions for a broad range of bioactivities. The hydrogen bonding capabilities of ureas enable the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, illustrating their significance in medicinal chemistry (Jagtap et al., 2017).

Environmental Applications

Research on urea-based herbicides has explored their effects on non-target organisms, particularly fish and amphibians. Studies suggest that sub-lethal concentrations of diuron, a urea-based herbicide, can cause adverse effects in aquatic life, indicating the need for further investigation into the mechanisms of toxicity and potential ecological impacts (Marlatt & Martyniuk, 2017).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-7-11-17(12-8-15)24-18(25)23-13-14-5-9-16(22)10-6-14/h5-12H,13H2,1-4H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCUGWYASZIAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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